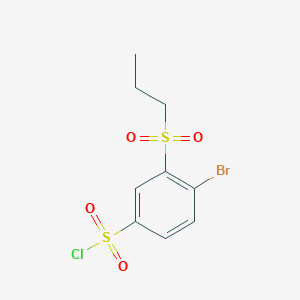
4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO4S2 It is a derivative of benzene, featuring both bromine and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method involves the bromination of benzene derivatives followed by sulfonation and chlorination steps. The reaction conditions often require the use of strong acids or bases, such as sulfuric acid or hydrochloric acid, and catalysts like iron(III) bromide or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes:
- Bromination: Benzene is brominated using bromine in the presence of a catalyst like iron(III) bromide.
- Sulfonation: The brominated benzene undergoes sulfonation using sulfur trioxide or chlorosulfonic acid.
- Chlorination: The sulfonated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the sulfonyl chloride group.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and sulfonyl chloride groups can participate in further substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form corresponding sulfonamides or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, sulfuric acid, and aluminum chloride.
Nucleophilic Substitution: Reagents like amines, alcohols, and bases such as sodium hydroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives.
Reduction Reactions: Products include sulfonamides and alcohols.
Scientific Research Applications
4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The bromine atom can also participate in further substitution reactions, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar structure but lacks the propane-1-sulfonyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of bromine.
4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of both bromine and propane-1-sulfonyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10BrClO4S2 |
|---|---|
Molecular Weight |
361.7 g/mol |
IUPAC Name |
4-bromo-3-propylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO4S2/c1-2-5-16(12,13)9-6-7(17(11,14)15)3-4-8(9)10/h3-4,6H,2,5H2,1H3 |
InChI Key |
XYFSNSVKUWIXTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)

![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)




